N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCQVJCSKIBJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step reactions that begin with the construction of the pyrazolopyrimidine core. This is followed by functionalization with piperazine derivatives and subsequent attachment of the phenylpropanamide group. Key steps may include:
Pyrazolopyrimidine Synthesis: : Starting with the formation of the pyrazolopyrimidine core via cyclization reactions.
Piperazine Functionalization: : Benzylation of piperazine followed by coupling with the pyrazolopyrimidine intermediate.
Attachment of Phenylpropanamide: : Final coupling reactions to attach the phenylpropanamide moiety.
Industrial Production Methods: Large-scale production would require optimization of reaction conditions, considering factors such as temperature, solvents, and catalysts to maximize yield and purity. Utilizing automated synthetic platforms and continuous flow chemistry could significantly enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation: : This compound might undergo oxidation reactions, especially at the benzylic positions.
Reduction: : Reduction of any nitro or carbonyl functionalities, if present.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products: Depending on the reaction type, oxidation may yield carboxylic acids or ketones, while reduction could yield amines or alcohols. Substitution reactions might result in various derivatives with different functional groups attached.
Scientific Research Applications
Chemistry: The compound is used to explore new reaction mechanisms and synthetic pathways, serving as a model compound in organic synthesis studies.
Biology: In biology, it functions as a probe to study biological processes, given its structural features that allow for interaction with biomolecules.
Medicine: Medically, the compound is investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor in various disease models.
Industry: Industrially, it might be employed in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Molecular Targets and Pathways: The compound may interact with specific receptors or enzymes, inhibiting their activity or modulating their function. This interaction could involve binding to active sites or allosteric sites, leading to changes in biological pathways.
Comparison with Similar Compounds
Critical Notes
- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental validation.
- Functional Diversity : While structural analogs share the pyrazolopyrimidine core, their substituents dictate divergent applications (e.g., kinase inhibition vs. PROTAC-mediated degradation).
- Synthetic Challenges : Halogenated analogs (e.g., –8) may require specialized purification techniques due to increased hydrophobicity.
Biological Activity
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cancer treatment. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C27H31N7O
- Molecular Weight : 469.6 g/mol
- CAS Number : 1021025-64-8
This structure includes functional groups such as benzylpiperazine and pyrazolopyrimidine, which are known for their biological activities.
This compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Modulation of Apoptosis : Studies indicate that the compound can induce the expression of pro-apoptotic proteins such as caspases and Bax while decreasing anti-apoptotic proteins like Bcl-2 in breast cancer cell lines (e.g., MCF-7) .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to DHFR, supporting its potential as an antitumor agent .
Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound:
- Cytotoxicity : The compound demonstrated significant cytotoxic activity against various cancer cell lines, particularly those resistant to classical antifolates like methotrexate .
- Induction of Apoptosis : In vitro assays revealed that treatment with this compound resulted in increased apoptosis in cancer cells, indicating its potential utility in therapeutic settings .
Comparative Studies
In a comparative study with other pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibited enhanced DHFR inhibition and cytotoxicity levels .
| Compound | DHFR Inhibition | Cytotoxicity (MCF-7) |
|---|---|---|
| This compound | High | Significant |
| Classical Antifolates (e.g., Methotrexate) | Moderate | Variable |
Study 1: Antitumor Evaluation
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives found that this compound not only inhibited DHFR effectively but also showed promising results in reducing tumor size in vivo models .
Study 2: Molecular Docking Analysis
Molecular docking simulations indicated that this compound could serve as a lead candidate for developing new anticancer drugs targeting DHFR due to its favorable binding interactions compared to existing treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide?
- Methodological Answer : Key routes include alkylation of intermediates with alkyl halides (e.g., in acetonitrile or dichloromethane) and condensation reactions with isocyanates or benzoyl chlorides. For example, pyrazolo[3,4-d]pyrimidine cores are functionalized via nucleophilic substitution or coupling reactions, followed by purification via recrystallization (acetonitrile) or column chromatography . Characterization relies on (e.g., δ 2.46–3.57 ppm for piperazine protons) and IR spectroscopy (e.g., C=O stretches at ~1650–1700 cm) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for structural elucidation of piperazine-containing heterocycles?
- Methodological Answer : (400 MHz in CDCl) is essential for resolving aromatic protons (δ 6.93–8.83 ppm) and piperazine/ethylene linkages (δ 2.46–3.57 ppm). IR confirms functional groups (e.g., amide C=O at ~1650 cm). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formulas .
Q. How are reaction impurities identified and controlled during synthesis?
- Methodological Answer : Impurity profiling involves HPLC with UV detection or LC-MS. Reference standards (e.g., triazolo[4,3-a]pyridin-3(2H)-one derivatives) are used to identify byproducts from incomplete alkylation or cross-reactivity. Normal-phase chromatography (e.g., hexane/ethyl acetate gradients) effectively isolates target compounds from impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields in multi-step syntheses of piperazine-linked compounds?
- Methodological Answer : Adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature improves intermediate stability. For example, using amine-phase chromatography (RediSep Rf Gold columns) increases purity of piperazine intermediates by resolving polar byproducts, improving yields from ~40% to >60% . Kinetic studies (e.g., monitoring via ) identify rate-limiting steps, such as nucleophilic substitution at the pyrimidine C4 position .
Q. What strategies resolve discrepancies in spectral data during structural analysis?
- Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Deuterated DMSO can clarify exchangeable protons (e.g., NH groups). Computational tools (DFT calculations) predict shifts for comparison with experimental data . Cross-validation with 2D NMR (e.g., HSQC, HMBC) confirms connectivity in complex scaffolds .
Q. How can computational methods accelerate the design of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) model reaction pathways to predict intermediates and transition states. Machine learning algorithms (e.g., ICReDD’s reaction discovery platform) analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) for novel derivatives .
Q. What pharmacological assays are suitable for evaluating target engagement of piperazine-pyrazolo[3,4-d]pyrimidine hybrids?
- Methodological Answer : Radioligand binding assays (e.g., -labeled compounds) quantify affinity for receptors like histamine H/H. Functional assays (e.g., cAMP inhibition or calcium flux) assess downstream signaling. Metabolic stability is evaluated using liver microsomes, with LC-MS/MS quantifying parent compound degradation .
Q. How can metabolic stability of this compound be improved?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the phenylpropanamide moiety reduces oxidative metabolism. Deuteration at labile C-H bonds (e.g., ethylene linker) prolongs half-life in microsomal assays. Computational ADMET models (e.g., SwissADME) guide rational modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
